Cas no 2680845-07-0 (5-(trifluoroacetyl)-4H,5H,6H,7H-1,2oxazolo4,5-cpyridine-3-carboxylic acid)

5-(Trifluoroacetyl)-4H,5H,6H,7H-1,2-oxazolo[4,5-c]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound featuring a fused oxazole-pyridine scaffold. The trifluoroacetyl group enhances its electrophilic reactivity, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its rigid bicyclic structure and carboxylic acid functionality allow for further derivatization, enabling the development of targeted bioactive molecules. The presence of fluorine atoms improves metabolic stability and lipophilicity, which is advantageous in drug design. This compound is particularly useful in the synthesis of protease inhibitors and other pharmacologically active agents due to its ability to act as a key building block in complex molecular architectures.
5-(trifluoroacetyl)-4H,5H,6H,7H-1,2oxazolo4,5-cpyridine-3-carboxylic acid structure
2680845-07-0 structure
Product name:5-(trifluoroacetyl)-4H,5H,6H,7H-1,2oxazolo4,5-cpyridine-3-carboxylic acid
CAS No:2680845-07-0
MF:C9H7F3N2O4
MW:264.158092737198
CID:5650905
PubChem ID:165914705

5-(trifluoroacetyl)-4H,5H,6H,7H-1,2oxazolo4,5-cpyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28281676
    • 5-(trifluoroacetyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid
    • 2680845-07-0
    • 5-(trifluoroacetyl)-4H,5H,6H,7H-1,2oxazolo4,5-cpyridine-3-carboxylic acid
    • Inchi: 1S/C9H7F3N2O4/c10-9(11,12)8(17)14-2-1-5-4(3-14)6(7(15)16)13-18-5/h1-3H2,(H,15,16)
    • InChI Key: NJCCGKVIJGLTDR-UHFFFAOYSA-N
    • SMILES: FC(C(N1CC2C(C(=O)O)=NOC=2CC1)=O)(F)F

Computed Properties

  • Exact Mass: 264.03579120g/mol
  • Monoisotopic Mass: 264.03579120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.6Ų
  • XLogP3: 0.7

5-(trifluoroacetyl)-4H,5H,6H,7H-1,2oxazolo4,5-cpyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28281676-10.0g
5-(trifluoroacetyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid
2680845-07-0 95.0%
10.0g
$3929.0 2025-03-19
Enamine
EN300-28281676-0.25g
5-(trifluoroacetyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid
2680845-07-0 95.0%
0.25g
$840.0 2025-03-19
Enamine
EN300-28281676-0.5g
5-(trifluoroacetyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid
2680845-07-0 95.0%
0.5g
$877.0 2025-03-19
Enamine
EN300-28281676-0.1g
5-(trifluoroacetyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid
2680845-07-0 95.0%
0.1g
$804.0 2025-03-19
Enamine
EN300-28281676-2.5g
5-(trifluoroacetyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid
2680845-07-0 95.0%
2.5g
$1791.0 2025-03-19
Enamine
EN300-28281676-5g
5-(trifluoroacetyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid
2680845-07-0
5g
$2650.0 2023-09-09
Enamine
EN300-28281676-1g
5-(trifluoroacetyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid
2680845-07-0
1g
$914.0 2023-09-09
Enamine
EN300-28281676-10g
5-(trifluoroacetyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid
2680845-07-0
10g
$3929.0 2023-09-09
Enamine
EN300-28281676-5.0g
5-(trifluoroacetyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid
2680845-07-0 95.0%
5.0g
$2650.0 2025-03-19
Enamine
EN300-28281676-0.05g
5-(trifluoroacetyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid
2680845-07-0 95.0%
0.05g
$768.0 2025-03-19

Additional information on 5-(trifluoroacetyl)-4H,5H,6H,7H-1,2oxazolo4,5-cpyridine-3-carboxylic acid

Introduction to 5-(trifluoroacetyl)-4H,5H,6H,7H-1,2oxazolo[4,5-cpyridine-3-carboxylic acid (CAS No: 2680845-07-0)

5-(trifluoroacetyl)-4H,5H,6H,7H-1,2oxazolo[4,5-cpyridine-3-carboxylic acid, identified by its CAS number 2680845-07-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazolopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of a trifluoroacetyl group in its molecular structure introduces unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.

The 1,2oxazolo[4,5-cpyridine core of this molecule is a fused bicyclic system consisting of an oxazole ring and a pyridine ring. This particular arrangement has been extensively studied for its potential to interact with biological targets in a manner that is distinct from simpler heterocycles. The 3-carboxylic acid functionality at the third position of the pyridine ring further enhances the compound's reactivity and allows for diverse derivatization strategies, which are crucial for optimizing pharmacological properties such as solubility, bioavailability, and target affinity.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with various diseases. The trifluoroacetyl group is particularly noteworthy in this context due to its ability to enhance metabolic stability and binding affinity. This feature has been leveraged in the design of inhibitors targeting enzymes such as kinases and proteases, which are key players in numerous disease pathways. The 5-(trifluoroacetyl)-4H,5H,6H,7H-1,2oxazolo[4,5-cpyridine-3-carboxylic acid (CAS No: 2680845-07-0) exemplifies how strategic functionalization can lead to the discovery of potent and selective drug candidates.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Oxazolopyridines have been shown to exhibit neuroprotective properties by interacting with receptors and ion channels involved in neuronal signaling. The trifluoroacetyl moiety may further enhance these effects by improving blood-brain barrier penetration and reducing degradation by metabolic enzymes. Preclinical studies have suggested that derivatives of this class may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter release and receptor activity.

The synthesis of 5-(trifluoroacetyl)-4H,5H,6H,7H-1,2oxazolo[4,5-cpyridine-3-carboxylic acid (CAS No: 2680845-07-0) involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key steps typically include cyclization reactions to form the oxazolopyridine core followed by functional group interconversions to introduce the trifluoroacetyl and 3-carboxylic acid groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently.

The pharmacological profile of this compound has been explored through both computational modeling and experimental assays. Molecular docking studies have identified potential binding pockets on target proteins where the trifluoroacetyl group can engage in critical interactions. These studies have provided insights into how modifications at different positions of the molecule can influence binding affinity and selectivity. Experimental validation through enzyme inhibition assays has corroborated many of these predictions, highlighting the compound's promise as a lead molecule for drug development.

Recent advancements in chemical biology have enabled more sophisticated approaches to studying the biological effects of small molecules like 5-(trifluoroacetyl)-4H,5H,6H,7H-1,2oxazolo[4,5-cpyridine-3-carboxylic acid (CAS No: 2680845-07-0). Techniques such as CRISPR-Cas9 gene editing and organ-on-a-chip platforms allow researchers to assess drug-like properties in relevant biological contexts with unprecedented precision. These technologies have facilitated the identification of novel mechanisms of action and have helped prioritize compounds for further development based on their potential therapeutic benefit.

The industrial significance of this compound cannot be overstated. Pharmaceutical companies are increasingly investing in libraries of heterocyclic compounds due to their diverse biological activities and synthetic accessibility. The trifluoroacetyl group is particularly attractive from an industrial perspective because it can be introduced relatively easily into molecular frameworks while imparting desirable physicochemical properties. This has made derivatives of oxazolopyridines like 5-(trifluoroacetyl)-4H,5H,6H,7H-1,2oxazolo[4,5-cpyridine-3-carboxylic acid (CAS No: 2680845-07-0) valuable assets in drug discovery pipelines.

Looking ahead,the future prospects for this compound are promising. Ongoing research aims to expand its applications beyond neurological disorders into other therapeutic areas such as cancer and inflammation. By leveraging structure-based drug design principles,scientists hope to develop analogs with improved efficacy,safety,and pharmacokinetic profiles. Collaborative efforts between academia and industry will be essential in translating these findings into clinical reality,bringing new treatments to patients worldwide.

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd